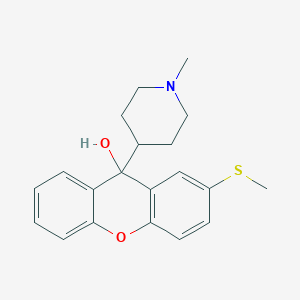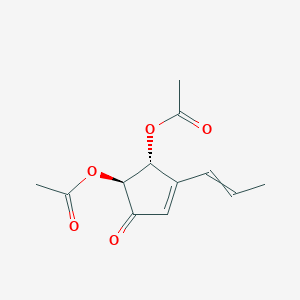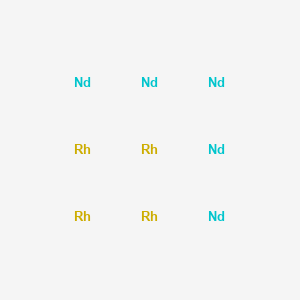![molecular formula C14H26Si2 B14612336 [(4-Methylphenyl)methylene]bis(trimethylsilane) CAS No. 59305-34-9](/img/structure/B14612336.png)
[(4-Methylphenyl)methylene]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Methylphenyl)methylene]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methylene]bis(trimethylsilane) typically involves the reaction of 4-methylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methylbenzyl chloride+2Trimethylsilyl chlorideNaH[(4-Methylphenyl)methylene]bis(trimethylsilane)+NaCl
Industrial Production Methods
Industrial production methods for [(4-Methylphenyl)methylene]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
[(4-Methylphenyl)methylene]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学研究应用
[(4-Methylphenyl)methylene]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials and coatings due to its hydrophobic properties.
作用机制
The mechanism of action of [(4-Methylphenyl)methylene]bis(trimethylsilane) involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity or altered reactivity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with a wide range of substrates.
相似化合物的比较
[(4-Methylphenyl)methylene]bis(trimethylsilane) can be compared with other similar compounds such as:
[(4-Methylphenyl)methylene]bis(dimethylsilane): This compound has dimethylsilyl groups instead of trimethylsilyl groups, resulting in different reactivity and properties.
[(4-Methylphenyl)methylene]bis(triethylsilane): The presence of triethylsilyl groups can lead to increased steric hindrance and different chemical behavior.
[(4-Methylphenyl)methylene]bis(trimethylgermane): Substitution of silicon with germanium can significantly alter the electronic properties and reactivity of the compound.
属性
CAS 编号 |
59305-34-9 |
|---|---|
分子式 |
C14H26Si2 |
分子量 |
250.53 g/mol |
IUPAC 名称 |
trimethyl-[(4-methylphenyl)-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-12-8-10-13(11-9-12)14(15(2,3)4)16(5,6)7/h8-11,14H,1-7H3 |
InChI 键 |
VRJPOVBJWSXTRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


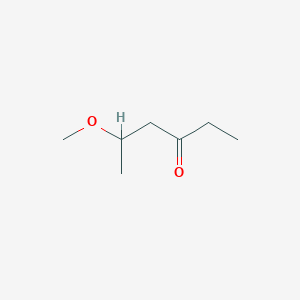


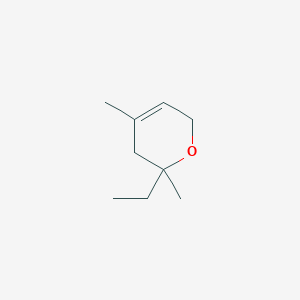
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

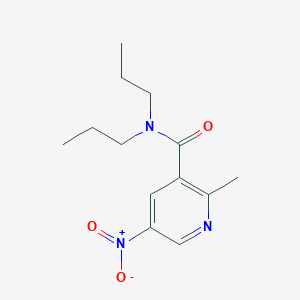
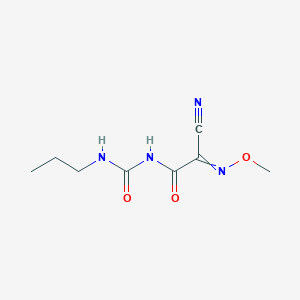
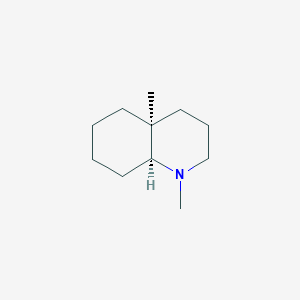
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
